molecular formula C15H18N4O2 B2683952 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one CAS No. 2034346-21-7

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one

Cat. No.: B2683952
CAS No.: 2034346-21-7
M. Wt: 286.335
InChI Key: QPOCBUDRSNESHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one is a chemical compound of significant interest in medicinal chemistry research. It features a pyrrolidine ring linked to a 1,2,3-triazole moiety, a structural motif commonly accessed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a foundational "click chemistry" reaction known for its efficiency and reliability in constructing molecular scaffolds . The 1,2,3-triazole ring is not merely an inert linker; it is a pharmacophore capable of hydrogen bonding and dipole-dipole interactions, which can be critical for binding to biological targets . Compounds based on the β-pyrrolidino-1,2,3-triazole architecture have demonstrated a range of promising biological activities in scientific studies. Published research on analogous structures has shown potent antimicrobial properties against various microorganisms and moderate to potent anticancer activities against cell lines such as A549 (lung carcinoma) and HepG-2 (hepatocellular carcinoma) . Furthermore, some β-pyrrolidino-1,2,3-triazole derivatives have been investigated as potential β-adrenergic receptor inhibitors, indicating their value in exploring pathways related to cancer progression and other diseases . This makes them valuable tools for researchers in pharmacology and drug discovery. This product is intended for laboratory research purposes only. It is strictly for use in controlled settings by qualified professionals. This compound is not for diagnostic, therapeutic, or personal use of any kind.

Properties

IUPAC Name

2-phenoxy-1-[3-(triazol-2-yl)pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-12(21-14-5-3-2-4-6-14)15(20)18-10-7-13(11-18)19-16-8-9-17-19/h2-6,8-9,12-13H,7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOCBUDRSNESHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)N2N=CC=N2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the phenoxy ring .

Mechanism of Action

The mechanism of action of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a class of triazole-pyrrolidine derivatives. Below is a comparison with structurally related molecules:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Features
Target Compound C₁₅H₁₆N₄O₂ 3-(Triazol-2-yl)pyrrolidine, phenoxy 296.32 Balanced lipophilicity, rigid-flexible hybrid
BK63961 () C₁₅H₁₆Cl₂N₄O 3-(Triazol-2-yl)pyrrolidine, 2,6-dichlorophenyl 339.22 Enhanced halogen bonding, higher logP
Peptidotriazole derivatives () Variable Triazole integrated into peptide backbones ~250–400 Biocompatibility, modular synthesis via CuAAC

Key Observations :

  • Substituent Effects: Replacing the phenoxy group in the target compound with a 2,6-dichlorophenyl group (as in BK63961) increases molecular weight and lipophilicity (logP), likely enhancing membrane permeability but reducing aqueous solubility .
  • Triazole Positioning : The 1,2,3-triazole’s 2H-configuration in the target compound contrasts with 1H-triazoles in peptidotriazoles (), altering hydrogen-bonding patterns and steric interactions .
  • Synthesis Complexity : The target compound’s synthesis likely involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, similar to peptidotriazoles, but requires precise regioselectivity to achieve the 2H-triazole isomer .

Biological Activity

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one is a synthetic compound that incorporates a triazole ring, a pyrrolidine moiety, and a phenoxy group. This unique structural combination positions it as a compound of interest in medicinal chemistry due to its potential biological activities.

Structural Features

The compound's structure can be broken down into three main components:

  • Triazole Ring : Known for its stability and ability to participate in hydrogen bonding, which is crucial for biological interactions.
  • Pyrrolidine Moiety : Contributes to the rigidity of the compound and influences its pharmacokinetic properties.
  • Phenoxy Group : Enhances lipophilicity, potentially affecting the compound's absorption and distribution in biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Triazole Ring : Achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
  • Pyrrolidine Ring Formation : Synthesized via cyclization reactions involving suitable precursors.
  • Coupling with the Phenoxy Group : This is done through substitution reactions that connect the triazole and pyrrolidine rings with the phenoxy moiety.

Biological Activity

The biological activity of this compound is attributed to its structural features. The triazole ring is particularly notable for its extensive biological activities, including antimicrobial, antifungal, and anticancer properties. Research indicates that compounds containing triazole structures can act as inhibitors for various enzymes and receptors.

Pharmacological Properties

  • Antimicrobial Activity : The presence of the triazole ring has been linked to significant antimicrobial effects against a range of pathogens.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Enzyme Inhibition : The compound may interact with key enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders.

Research Findings

A variety of studies have explored the biological activity of similar triazole-containing compounds. For instance:

CompoundBiological ActivityReference
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanoneAntimicrobial and anticancer properties
4-(1-Hydroxycyclohexyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanoneEnzyme inhibition; potential therapeutic applications
General triazolesCOX inhibitors; HIV protease inhibitors

Case Studies

Recent studies have focused on the synthesis and biological evaluation of related compounds:

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various triazole derivatives against common bacterial strains. The results indicated that compounds with similar structural motifs exhibited significant inhibitory effects on bacterial growth.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that specific triazole derivatives induced apoptosis in cancer cell lines. Mechanistic studies revealed that these compounds could disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production.

Q & A

Q. What are the common synthetic routes for 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one, and what reaction parameters are critical for optimizing yield?

  • Methodological Answer: Synthesis typically involves multi-step protocols, including cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) to introduce the triazole moiety and coupling reactions to attach the pyrrolidine and phenoxy groups. Key parameters include:
  • Temperature control (e.g., 60–80°C for triazole formation).
  • Catalyst selection (e.g., copper(I) catalysts for click chemistry).
  • Solvent systems (e.g., DMF or THF for polar intermediates).
    Purification often requires column chromatography or recrystallization to isolate the product from byproducts like unreacted azides or alkynes .

Q. How is the compound structurally characterized, and which spectroscopic techniques are most reliable?

  • Methodological Answer: Structural confirmation relies on:
  • NMR spectroscopy (1H/13C) to verify proton environments (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm) and triazole protons (δ 7.5–8.0 ppm).
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+ calculated for C16H19N4O2: 299.1508).
  • X-ray crystallography (if crystalline) to resolve stereochemistry and bond angles, as seen in related triazolyl-pyrrolidinone derivatives .

Advanced Research Questions

Q. What are the structure-activity relationships (SAR) for this compound in modulating biological targets?

  • Methodological Answer: SAR studies focus on:
  • Triazole moiety : Acts as a hydrogen bond acceptor, enhancing interactions with enzymes (e.g., kinases or proteases). Modifying substituents on the triazole alters potency .
  • Pyrrolidine ring : Rigidity impacts binding pocket compatibility. N-methylation may reduce steric hindrance in hydrophobic pockets.
  • Phenoxy group : Electron-withdrawing substituents (e.g., fluorine) improve metabolic stability, as seen in analogs like (3-(2H-triazol-2-yl)pyrrolidin-1-yl)(4-fluorophenyl)methanone .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer: Discrepancies often arise from:
  • Assay conditions : Varying pH, temperature, or solvent (e.g., DMSO concentration) affects solubility and target binding. Standardize protocols using controls like known inhibitors.
  • Structural analogs : Compare activity with derivatives (e.g., quinazolinone-triazole hybrids) to isolate functional group contributions .
  • Off-target effects : Perform selectivity screens (e.g., kinase profiling panels) to rule out non-specific interactions .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer: Use in silico tools to estimate:
  • Lipophilicity (LogP) : Predicts membrane permeability (e.g., calculated LogP ~2.5 via PubChem data ).
  • Metabolic stability : Cytochrome P450 binding simulations identify vulnerable sites (e.g., triazole ring oxidation).
  • Toxicity : QSAR models flag potential hepatotoxicity risks based on structural alerts (e.g., pyrrolidine ring strain) .

Future Research Directions

  • Investigate cocrystallization with target proteins (e.g., kinases) to elucidate binding modes .
  • Develop prodrug derivatives to enhance oral bioavailability via esterification of the ketone group .
  • Explore photophysical properties for applications in bioimaging, leveraging the triazole’s fluorescence potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.